5-Bromo-4-methoxy-2-methylaniline
Overview
Description
5-Bromo-4-methoxy-2-methylaniline: is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, featuring a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position on the benzene ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-bromo-4-methylaniline, can interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that similar compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can alter the compound’s interaction with its targets, leading to changes in biological activity.
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical reactions, such as the formation of amides . These reactions can affect downstream biochemical pathways and cellular processes.
Result of Action
Similar compounds have been shown to have various biological effects, such as the activation of certain enzymes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the compound’s action .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-methoxy-2-methylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor. The compound increases the deacetylase activity of SIRT6 by binding to an allosteric site, leading to a decrease in histone levels in human hepatocellular carcinoma cells . This interaction highlights the potential of this compound in modulating enzyme activity and influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with SIRT6 leads to changes in histone levels, which can impact gene expression and cellular metabolism . Additionally, its effects on cell signaling pathways may contribute to its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the allosteric site of SIRT6, enhancing its deacetylase activity . This binding interaction results in the modulation of enzyme activity, leading to changes in gene expression and cellular function. The molecular mechanism of this compound involves enzyme activation and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Degradation over time can lead to changes in its activity and efficacy, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s efficacy plateaus beyond a certain dosage . Additionally, high doses may result in toxicity, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes metabolic transformations, leading to the formation of metabolites that can influence cellular processes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation . The compound’s distribution within cells can affect its activity and function, making it important to study its transport dynamics in detail.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxy-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: of a suitable aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to an amine.
Bromination: to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy or methyl groups.
Reduction: Reduction reactions can target the bromine atom or the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenation reagents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include dehalogenated or hydrogenated derivatives.
Substitution: Products depend on the substituent introduced, such as nitro, amino, or alkyl groups.
Scientific Research Applications
Chemistry: 5-Bromo-4-methoxy-2-methylaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: In biological research, this compound can be used to study the effects of brominated anilines on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: The compound’s derivatives may have pharmaceutical applications, including potential use as precursors for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 2-Bromo-4-methylaniline
- 4-Methoxy-2-methylaniline
- 2-Methylaniline
- 5-Bromo-2-methoxyaniline
Comparison: Compared to these similar compounds, 5-Bromo-4-methoxy-2-methylaniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. For example, the presence of both a bromine atom and a methoxy group on the aromatic ring can enhance its electrophilic substitution reactions and potentially increase its efficacy in pharmaceutical applications .
Properties
IUPAC Name |
5-bromo-4-methoxy-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSWHWHADJOWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735732 | |
Record name | 5-Bromo-4-methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861084-04-0 | |
Record name | 5-Bromo-4-methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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